![molecular formula C26H24N4OS2 B2728783 3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-60-2](/img/structure/B2728783.png)
3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C26H24N4OS2 and its molecular weight is 472.63. The purity is usually 95%.
BenchChem offers high-quality 3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quorum Sensing Inhibition
Quorum sensing is a critical process in bacterial cell–cell communication. Bacteria use quorum sensing pathways to coordinate behaviors such as biofilm formation, virulence production, and other pathogenic activities. Researchers have explored novel compounds that inhibit quorum sensing without acting as antibiotics. In this context, our compound has shown promise:
- LasB System : Compounds 3, 6, and 7 exhibit quorum-sensing inhibition in the LasB system. Their IC50 values are 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL, respectively. These compounds selectively target quorum sensing without affecting bacterial growth .
Selective CO2 Adsorption
The compound’s structure suggests potential applications in gas adsorption. Specifically, due to its open metal sites and ideal pore size (0.3–1.5 nm), it could be useful for selective CO2 adsorption. This property makes it more effective than previously reported metal-organic frameworks (MOFs) like MOF-5 and ZIF-8 .
Proteomics Research
The compound [(3-methylbenzyl)thio]acetic acid (a derivative of our compound) is used in proteomics research. It has the molecular formula C10H12O2S and a molecular weight of 196.266 g/mol .
properties
IUPAC Name |
3-[[5-[(3-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-8-7-11-21(16-19)18-32-25-28-27-24(29(25)15-14-20-9-3-2-4-10-20)17-30-22-12-5-6-13-23(22)33-26(30)31/h2-13,16H,14-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQKNQAEOPMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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